(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolylmethylidene moiety, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one to form an intermediate, which is then reacted with barbituric acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, utilizing industrial reactors and automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-phenyl-1H-1,2,4-triazole-3-thiol
- 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, (5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidine trione core and pyrazolylmethylidene moiety provide a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C21H15ClN4O4 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15ClN4O4/c1-12-16(20(29)26(24-12)15-5-3-2-4-6-15)11-17-18(27)23-21(30)25(19(17)28)14-9-7-13(22)8-10-14/h2-11,16H,1H3,(H,23,27,30)/b17-11+ |
InChI Key |
FTKFJVSVRJFQAR-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=NN(C(=O)C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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